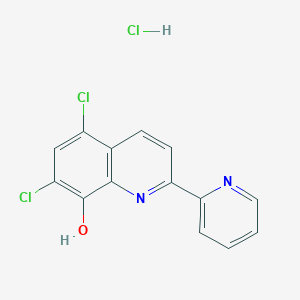
Propyl isopropylsulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl isopropylsulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymer industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl isopropylsulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of propylthiol with isopropylamine under oxidative conditions . The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Propyl isopropylsulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Propyl isopropylsulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of propyl isopropylsulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for the active site .
Comparison with Similar Compounds
Similar Compounds
- Sulfenamides
- Sulfinamides
- Other Sulfonamides
Uniqueness
Propyl isopropylsulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C6H15NO2S |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N-propylpropane-2-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-4-5-7-10(8,9)6(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
OOPVMFMDPJFBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
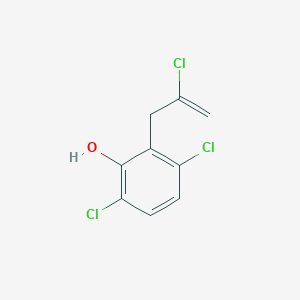
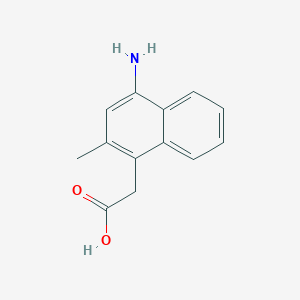
![2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13882650.png)

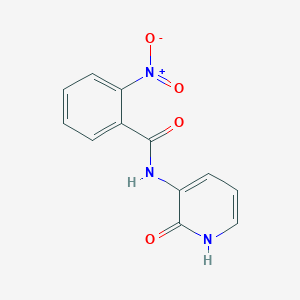
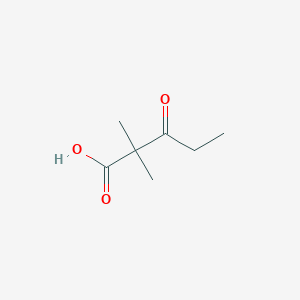
![2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine](/img/structure/B13882663.png)

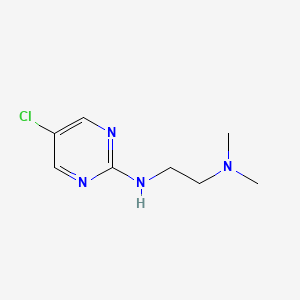
![4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
![4-[4-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13882684.png)
